molecular formula C6H10FN3 B13629572 4-Fluoro-3-isopropyl-1H-pyrazol-5-amine

4-Fluoro-3-isopropyl-1H-pyrazol-5-amine

Cat. No.: B13629572
M. Wt: 143.16 g/mol
InChI Key: IQVLXRPDPVYBDN-UHFFFAOYSA-N
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Description

4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and an isopropyl group attached to the pyrazole ring. The presence of the fluorine atom can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor®.

    Attachment of the isopropyl group: This step can be accomplished through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target molecules. The isopropyl group can also influence the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-(methyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.

    3-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the fluorine atom, affecting its chemical and biological properties.

    4-chloro-3-(propan-2-yl)-1H-pyrazol-5-amine: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the combination of the fluorine atom and the isopropyl group The fluorine atom can significantly enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts

Properties

Molecular Formula

C6H10FN3

Molecular Weight

143.16 g/mol

IUPAC Name

4-fluoro-5-propan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C6H10FN3/c1-3(2)5-4(7)6(8)10-9-5/h3H,1-2H3,(H3,8,9,10)

InChI Key

IQVLXRPDPVYBDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)N)F

Origin of Product

United States

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